molecular formula C20H23NO5 B12186362 N-(2-methoxyethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(2-methoxyethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12186362
M. Wt: 357.4 g/mol
InChI Key: IAPLFJVFUWADAJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a furocoumarin core with multiple methyl substituents and a methoxyethyl-modified acetamide side chain.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C20H23NO5/c1-10-13(4)25-18-12(3)19-15(8-14(10)18)11(2)16(20(23)26-19)9-17(22)21-6-7-24-5/h8H,6-7,9H2,1-5H3,(H,21,22)

InChI Key

IAPLFJVFUWADAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCOC)C)C)C

Origin of Product

United States

Biological Activity

N-(2-methoxyethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that belongs to the furochromen family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20H23NO5
Molecular Weight: Approximately 363.4 g/mol

The compound features a furochromen core structure, which is known for its potential bioactivity. The presence of the methoxyethyl and acetamide functional groups contributes to its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-73.1
HCT 1164.4
HEK 2935.3

These results suggest that this compound may selectively target cancer cells while sparing normal cells.

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition: Interaction with specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation: Binding to cellular receptors that regulate growth and apoptosis.

Further research is required to elucidate the precise molecular interactions and pathways involved.

Study on Antiproliferative Activity

In a study conducted by Fayad et al., various derivatives of furochromen compounds were screened for anticancer activity using multicellular spheroids as models. The study highlighted that certain structural modifications enhanced the antiproliferative effects against cancer cells compared to standard treatments like doxorubicin .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown significant antioxidant activity in various assays (e.g., DPPH and FRAP). This property may contribute to its overall therapeutic profile by reducing oxidative stress in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structure shares key features with other psoralen-based acetamides and sulfonohydrazides. Below is a systematic comparison based on substituent variations, synthesis routes, and biological activities.

Core Structure and Substituent Modifications

Furocoumarin Core :

  • The 7-oxo-7H-furo[3,2-g]chromen system is conserved across analogs. Differences arise in methyl group positions (e.g., 2,3,5,9-tetramethyl in the target vs. 5,9-dimethyl in I-10 or 5-methyl in I-11) .

Acetamide Side Chain :

  • N-(2-Methoxyethyl) Group : The methoxyethyl substituent may enhance hydrophilicity compared to bulkier aryl groups (e.g., 4-iodophenyl in I-10 or 3-fluorophenyl in II-13) .
  • N-(2-Furylmethyl) Group : A closely related analog (N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide) replaces methoxyethyl with a furylmethyl moiety, which could reduce solubility but increase π-π stacking interactions .
Physicochemical Properties
Compound ID/Name Yield (%) Melting Point (°C) Key Substituents Reference
I-10 (Sulfonohydrazide) 73 276–277 4-Iodophenyl, 5,9-dimethyl
II-13 (Thiocarbamoyl) 82 225–226 3-Fluorophenyl, 5-methyl
II-20 (Hydroxyethylcarbamothioyl) 93 230–231 2-Hydroxyethyl, 5-methyl
Target Compound (Hypothetical) 2-Methoxyethyl, 2,3,5,9-tetramethyl
  • Yield Trends : Hydrophilic substituents (e.g., hydroxyethyl in II-20) correlate with higher yields (93%) compared to aryl groups (73–82%) .
  • Melting Points : Bulky aryl substituents (e.g., 4-iodophenyl in I-10) result in higher melting points (276–277°C), likely due to enhanced crystallinity .

Key Research Findings and Trends

Substituent Effects: Methoxyethyl and hydroxyethyl groups enhance solubility and synthetic accessibility compared to aryl or heteroaryl substituents .

Synthetic Optimization :

  • Multicomponent reactions (e.g., ) and acid-catalyzed cyclizations are efficient for constructing complex furocoumarin frameworks .

Biological Potential: Psoralen derivatives with hydrophilic side chains (e.g., methoxyethyl) warrant further evaluation for photochemotherapy or antifungal applications .

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